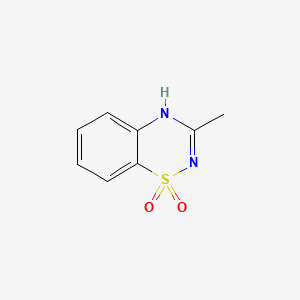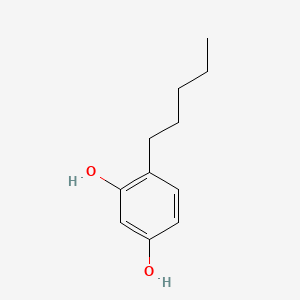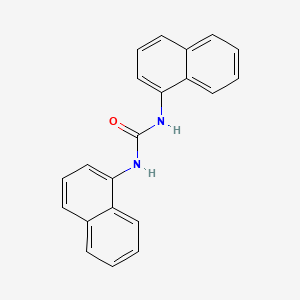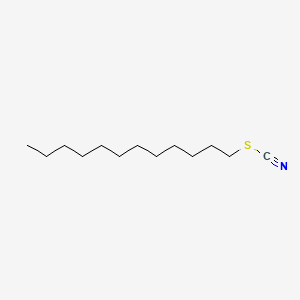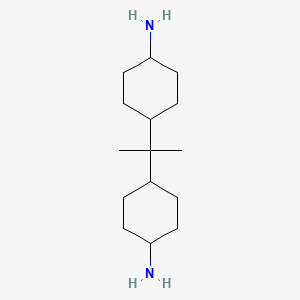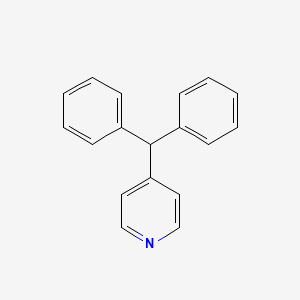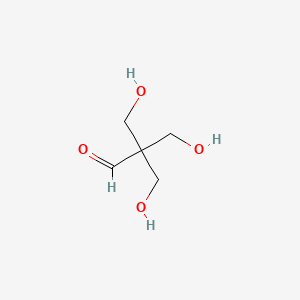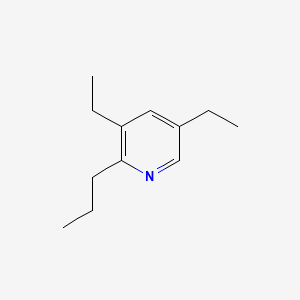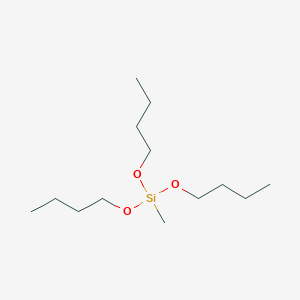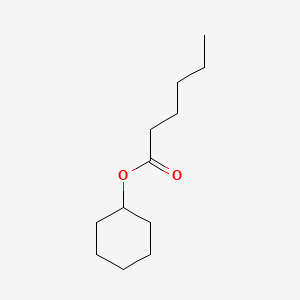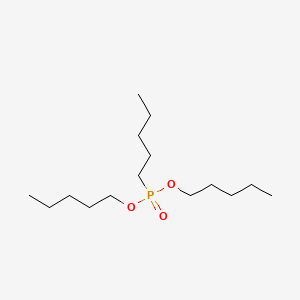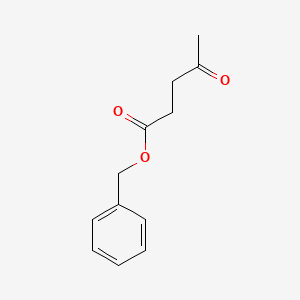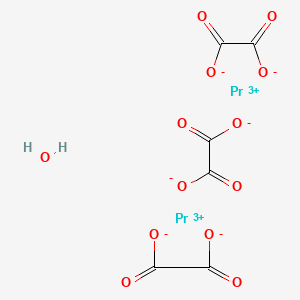
Praseodymium oxalate hydrate
Übersicht
Beschreibung
Praseodymium(III) oxalate hydrate is an inorganic compound, a salt of praseodymium metal and oxalic acid, with the chemical formula C6O12Pr2 . The compound forms light green crystals that are insoluble in water . It also forms crystalline hydrates .
Synthesis Analysis
Praseodymium(III) oxalate can be prepared from the reaction of soluble praseodymium salts with oxalic acid . A study has shown that micron-sized praseodymium oxide powders can be prepared successfully from praseodymium oxalate in a microwave field at 750 °C for 2 hours .
Molecular Structure Analysis
The molecular structure of Praseodymium(III) oxalate hydrate is represented by the linear formula: Pr2(C2O4)3 · xH2O . The compound forms light green crystals .
Chemical Reactions Analysis
Praseodymium(III) oxalate forms crystalline hydrates (light green crystals): Pr2(C2O4)3 •10H2O . The crystalline hydrate decomposes stepwise when heated . A study indicates that the temperature required for the decomposition of praseodymium oxalate hydrate is higher than that of microwave heating .
Physical And Chemical Properties Analysis
Praseodymium(III) oxalate hydrate forms light green crystals . The compound is insoluble in water . In terms of its physical properties, praseodymium has a density of 6.769 grams per cubic centimeter and a hardness of 5.4 on the Mohs scale . It also has a very high electrical resistivity, which makes it an excellent electrical conductor . Praseodymium is also highly magnetic, with a magnetic susceptibility of +2.3 x 10-6 cgs .
Wissenschaftliche Forschungsanwendungen
Praseodymium oxalate hydrate is a chemical compound with several unique applications in scientific research. Below is a comprehensive analysis focusing on six distinct applications, each detailed in its own section.
Synthesis of Praseodymium Compounds
Praseodymium oxalate hydrate serves as an intermediate in synthesizing various praseodymium-based compounds. Its role is crucial in preparing materials for further applications in different fields of research and industry .
Optical Applications
Due to its high purity levels, praseodymium oxalate hydrate is used to improve optical quality in scientific standards. It helps in producing clear and precise optical components .
Nanotechnology
In nanoscale form, praseodymium oxalate hydrate provides a high surface area which is beneficial for various nanotechnology applications. This includes the development of nanoscale elemental powders and suspensions .
Glass and Enamel Coloring
Praseodymium oxalate hydrate is applied to color glasses and enamels. The compound imparts a distinctive light green coloration to these materials, which is valued for both aesthetic and functional purposes .
Catalyst Preparation
The compound is used in preparing praseodymium oxide catalysts. These catalysts are characterized and utilized in different gases, showing significant activity due to their unique properties derived from praseodymium oxalate hydrate .
Thermogravimetric Analysis
Praseodymium oxalate hydrate undergoes stepwise decomposition when heated, which can be studied using thermogravimetric analysis. This property is important for understanding the thermal behavior of praseodymium compounds .
Wirkmechanismus
Target of Action
Praseodymium oxalate hydrate is an inorganic compound, a salt of praseodymium metal and oxalic acid . Its primary targets are the materials it interacts with, such as glasses and enamels . It is used as an intermediate product in the synthesis of praseodymium .
Mode of Action
Praseodymium oxalate hydrate forms light green crystals that are insoluble in water . It also forms crystalline hydrates . When heated, the crystalline hydrate decomposes stepwise . The compound’s interaction with its targets results in changes in their properties, such as color .
Biochemical Pathways
It’s known that the compound can be prepared from the reaction of soluble praseodymium salts with oxalic acid .
Pharmacokinetics
It’s known that the compound forms light green crystals that are insoluble in water , which may impact its bioavailability.
Result of Action
The primary result of praseodymium oxalate hydrate’s action is the synthesis of praseodymium . It is also applied to color some glasses and enamels . If mixed with certain other materials, the compound paints glass intense yellow .
Action Environment
The action of praseodymium oxalate hydrate can be influenced by environmental factors such as temperature. For instance, the crystalline hydrate decomposes stepwise when heated . Moreover, the compound’s action can be influenced by the presence of other materials, as it can color glass intense yellow when mixed with certain other materials .
Safety and Hazards
Zukünftige Richtungen
Praseodymium oxide has been largely used in the last decade in catalyst formulations for a variety of processes in the areas of both chemicals and environment . As a promoter, it has shown that Pr6O11 enhances the individual photocatalysis of the oxidation of oxalic acid over TiO2, ZnO, CuO, Bi2O3, and Nb2O5 catalysts . The addition of small amounts of Pr6O11 to cobalt− silica gel catalysts greatly enhances their activity and selectivity in the Fischer−Tropsch synthesis . Therefore, the future directions of Praseodymium(III) oxalate hydrate could be in the field of catalyst formulations.
Relevant Papers
The relevant papers retrieved include a study on the preparation of praseodymium oxide powders from praseodymium oxalate in a microwave field , and a study on the characterisation and activity of praseodymium oxide catalysts prepared in different gases from praseodymium oxalate hydrate .
Eigenschaften
IUPAC Name |
oxalate;praseodymium(3+);hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.H2O.2Pr/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;;/q;;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRENSJUZQFEVLD-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Pr+3].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2O13Pr2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333679 | |
| Record name | Praseodymium oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24992-60-7 | |
| Record name | Praseodymium oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




